An In-Depth Technical Guide to Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate
An In-Depth Technical Guide to Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate, a substituted piperazinone of interest in medicinal chemistry and drug discovery. While the initially requested target, Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, is not readily found in current chemical literature, this guide focuses on its close structural analog, CAS 1327285-52-8. The piperazinone scaffold is a privileged structure in pharmacology, known for its presence in a wide array of biologically active compounds.[1][2] This document details the physicochemical properties, a plausible synthetic route based on established methodologies, and the potential applications of this compound class. The aim is to equip researchers with the foundational knowledge required for its synthesis, characterization, and further investigation in drug development programs.
Introduction to Substituted Piperazinones
The piperazinone ring system is a six-membered heterocycle containing two nitrogen atoms and a ketone functionality. This scaffold is of significant interest to medicinal chemists due to its conformational rigidity and its ability to present substituents in well-defined spatial orientations, making it an excellent building block for creating compounds that can interact with biological targets with high specificity.[1] Piperazine derivatives have been successfully incorporated into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The strategic substitution on the piperazinone core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses on Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate, a molecule that combines the piperazinone core with an ethyl acetate moiety, suggesting its potential as a versatile intermediate for the synthesis of more complex derivatives.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the key computed properties of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate.[3]
| Property | Value | Source |
| CAS Number | 1327285-52-8 | PubChem[3] |
| Molecular Formula | C₉H₁₆N₂O₃ | PubChem[3] |
| Molecular Weight | 200.23 g/mol | PubChem[3] |
| IUPAC Name | ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate | PubChem[3] |
| SMILES | CCOC(=O)CC1(C(=O)NCCN1)C | PubChem[3] |
| Topological Polar Surface Area | 67.4 Ų | PubChem[3] |
| XLogP3-AA (Predicted) | -0.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
These properties suggest that Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate is a relatively polar molecule with good solubility in polar solvents, a characteristic that can be advantageous for certain biological assays and formulation studies.
Synthesis and Characterization
Proposed Synthetic Pathway
The following diagram illustrates a logical synthetic approach to the target molecule.
Caption: Proposed synthetic pathway for Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on general piperazinone synthesis methodologies. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary.
Step 1: Synthesis of Diethyl 2-((2-(tert-butoxycarbonylamino)propyl)amino)malonate
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To a solution of N-Boc-1,2-diaminopropane (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2.5 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add diethyl 2-bromomalonate (1.1 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl (2-methyl-3,5-dioxopiperazin-1-yl)carbamate
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Dissolve the product from Step 1 in a suitable solvent like ethanol.
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Add a base such as sodium ethoxide (1.5 eq) to the solution.
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Heat the mixture to reflux to induce intramolecular cyclization.
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Monitor the reaction by TLC.
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After completion, neutralize the reaction with a mild acid (e.g., acetic acid).
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Remove the solvent under reduced pressure and purify the resulting solid by recrystallization.
Step 3: Synthesis of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate
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The conversion of the dioxopiperazine from Step 2 to the final product is a multi-step process involving selective reduction and esterification, which can be complex. A more direct, alternative cyclization could also be explored to avoid this.
Alternative Cyclization Approach:
A more direct route could involve the reaction of a suitably protected 2,3-diaminopropionic acid derivative with an appropriate C2 synthon.
Characterization
The synthesized Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic peaks for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the methylene protons of the acetate side chain, and the protons on the piperazinone ring.
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¹³C NMR will confirm the presence of the carbonyl carbons (ester and amide), the quaternary carbon at the 2-position, and the other carbon atoms in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bonds, the C=O stretching of the amide and ester groups, and C-H stretching vibrations.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.
Potential Applications in Drug Discovery
The piperazinone scaffold is a well-established pharmacophore with a broad range of biological activities. Substituted piperazinones have been investigated for their potential as:
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Anticancer Agents: The rigid scaffold can be used to design inhibitors of kinases and other enzymes involved in cancer signaling pathways.
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Antiviral Agents: Piperazinone derivatives have shown promise as inhibitors of viral replication, including for HIV.
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Central Nervous System (CNS) Agents: The ability of the piperazine moiety to cross the blood-brain barrier has led to its incorporation into drugs targeting CNS disorders.[2]
The ester functionality in Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate makes it an ideal handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Workflow for Derivative Synthesis and Screening
Caption: A typical workflow for the utilization of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate in a drug discovery program.
Conclusion
Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies for piperazinone construction. The presence of a modifiable ester group provides a convenient starting point for the generation of diverse chemical libraries for biological screening. This technical guide provides the essential information for researchers to embark on the synthesis, characterization, and further exploration of this promising chemical entity and its derivatives in the quest for new medicines.
References
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PubChem. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]
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Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]
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The Royal Society of Chemistry. Supplemental Information. [Link]
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PubChemLite. Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]
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Brito, A. F., Moreira, L. K., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13–24. [Link]
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